2-(Azetidin-3-yl)pyridin-4-amine 2-(Azetidin-3-yl)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17434542
InChI: InChI=1S/C8H11N3/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H2,9,11)
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

2-(Azetidin-3-yl)pyridin-4-amine

CAS No.:

Cat. No.: VC17434542

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yl)pyridin-4-amine -

Specification

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 2-(azetidin-3-yl)pyridin-4-amine
Standard InChI InChI=1S/C8H11N3/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H2,9,11)
Standard InChI Key YPPLFNVSRKWPQU-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C2=NC=CC(=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Azetidin-3-yl)pyridin-4-amine consists of a pyridine ring substituted at the 2-position with an azetidine group and at the 4-position with an amine functional group. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, introduces significant steric strain due to its small ring size, which often enhances binding affinity in target interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁N₃
Molecular Weight149.20 g/mol
IUPAC Name2-(azetidin-3-yl)pyridin-4-amine
SMILES NotationNC1=CC=NC(=C1)C2CNC2

The amine group at the 4-position of the pyridine ring contributes to hydrogen-bonding capabilities, while the azetidine’s nitrogen may participate in hydrophobic or polar interactions depending on protonation state .

Synthetic Pathways and Methodological Considerations

Azetidine Ring Formation

The synthesis of azetidine-containing compounds typically involves cyclization reactions. For example, LiHMDS-mediated ring closure of chloro precursors has been employed to generate 2-cyano azetidines in multi-gram scales . Adapting such methods, 2-(azetidin-3-yl)pyridin-4-amine could plausibly be synthesized through:

  • N-Alkylation: Introduction of a propargyl or allyl group to a pyridine-4-amine precursor.

  • Cyclization: Use of bases like LiHMDS or K₂CO₃ to form the azetidine ring under controlled temperatures .

  • Functionalization: Subsequent modifications to stabilize the amine group, such as Boc protection or reductive amination .

Table 2: Representative Reaction Yields for Analogous Syntheses

StepReagent/ConditionsYield (%)
N-AlkylationAllyl bromide, K₂CO₃65–76
Ring ClosureLiHMDS, −50°C40–53
DeprotectionTFA in DCM85–92

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Computational models predict a pKa of approximately 7.8 for the pyridine nitrogen, suggesting partial protonation at physiological pH . The azetidine ring’s strain energy (estimated at 25–30 kcal/mol) may enhance solubility by increasing molecular polarity .

Table 3: Predicted ADMET Properties

ParameterValueSource
LogP (octanol-water)1.2 ± 0.3PubChem
Water Solubility−2.1 (LogS)PubChem
hERG InhibitionIC₅₀ > 10 μMJ. Med. Chem.

The moderate LogP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies .

CompoundTarget (IC₅₀)Selectivity
Imidazo[1,2-a]pyridineATX (27 nM)CYP3A4 TDI-negative
Piperidine derivativeshERG (>11 μM)Low cardiotoxicity

Receptor Modulation

The amine group’s hydrogen-bonding capacity enables interactions with G protein-coupled receptors (GPCRs). For instance, 4-(azetidin-3-yl)pyridine derivatives have shown affinity for nicotinic acetylcholine receptors (nAChRs) .

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the pyridine ring with imidazo[1,2-a]pyrazine reduces CYP3A4 time-dependent inhibition (TDI) while retaining potency .

  • Stereochemical Control: Epimeric mixtures of azetidine derivatives (e.g., 5a and 5b) can be separated chromatographically to isolate enantiomers with superior pharmacokinetics .

Table 5: Comparative Efficacy of Azetidine Derivatives

ModificationPotency (IC₅₀)CYP3A4 TDI
Methyl substitution103 nMNegative
Piperazine linker22 nM (rat plasma)Positive

Challenges and Future Directions

Metabolic Stability

Azetidine rings are susceptible to oxidative metabolism via cytochrome P450 enzymes. Introducing electron-withdrawing groups (e.g., fluorine at the 3-position) or methyl substituents (as in compound 9) mitigates this liability .

Synthetic Scalability

Current routes require low-temperature conditions (−50°C) for azetidine ring closure, posing challenges for industrial-scale production . Flow chemistry approaches may enhance reproducibility and yield.

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